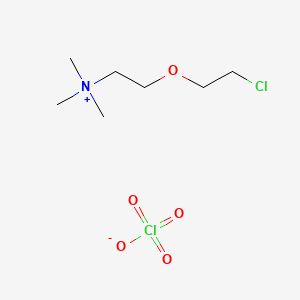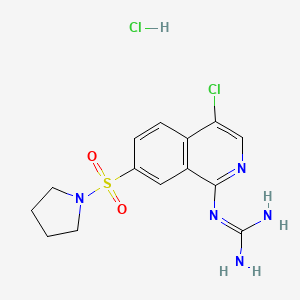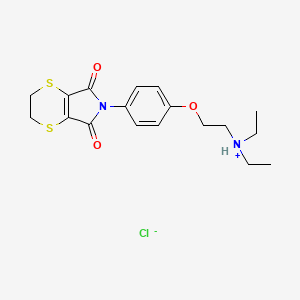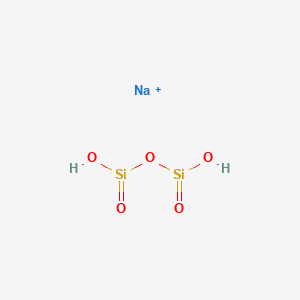
Silicic acid, (H2-Si2-O5), sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silicic acid, (H2-Si2-O5), sodium salt, commonly known as sodium silicate, is a compound containing silicon, oxygen, and sodium. It is a colorless, water-soluble compound that forms a viscous solution in water. Sodium silicate is widely used in various industrial applications due to its adhesive, binding, and sealing properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium silicate can be synthesized by reacting silica (SiO2) with sodium carbonate (Na2CO3) at high temperatures. The reaction is as follows:
SiO2+Na2CO3→Na2SiO3+CO2
This reaction typically occurs at temperatures between 1400°C and 1500°C .
Industrial Production Methods
In industrial settings, sodium silicate is produced by melting a mixture of silica and sodium carbonate in a furnace. The molten mixture is then cooled and solidified to form glass-like lumps, which are subsequently dissolved in water to produce a concentrated solution of sodium silicate .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium silicate undergoes various chemical reactions, including:
Hydrolysis: Sodium silicate hydrolyzes in water to form silicic acid and sodium hydroxide.
Condensation: Silicic acid can condense to form polymeric silicates.
Neutralization: Sodium silicate reacts with acids to form silica gel and sodium salts.
Common Reagents and Conditions
Hydrolysis: Occurs in the presence of water.
Condensation: Occurs under acidic or neutral conditions.
Neutralization: Requires strong acids such as hydrochloric acid (HCl) or sulfuric acid (H2SO4).
Major Products Formed
Hydrolysis: Silicic acid and sodium hydroxide.
Condensation: Polymeric silicates.
Neutralization: Silica gel and sodium salts.
Wissenschaftliche Forschungsanwendungen
Sodium silicate has numerous applications in scientific research, including:
Chemistry: Used as a binder in the production of refractory materials and as a catalyst in various chemical reactions.
Biology: Employed in the preparation of biological specimens for electron microscopy.
Medicine: Utilized in dental impression materials and as a component in some pharmaceutical formulations.
Industry: Widely used in the production of detergents, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of sodium silicate involves its ability to form a gel-like structure upon hydrolysis and condensation. This gel-like structure provides adhesive and binding properties, making it useful in various applications. The molecular targets and pathways involved include the formation of siloxane bonds (Si-O-Si) and the interaction with other chemical species to form stable complexes .
Vergleich Mit ähnlichen Verbindungen
Sodium silicate can be compared with other silicate compounds, such as:
Potassium silicate (K2SiO3): Similar in structure and properties but contains potassium instead of sodium.
Calcium silicate (CaSiO3): Used in construction materials and has different solubility and reactivity compared to sodium silicate.
Magnesium silicate (MgSiO3): Commonly found in talc and used as a filler in various products.
Sodium silicate is unique due to its high solubility in water and its ability to form a viscous solution, making it particularly useful in applications requiring strong adhesive and binding properties .
Eigenschaften
CAS-Nummer |
52478-48-5 |
|---|---|
Molekularformel |
H2NaO5Si2+ |
Molekulargewicht |
161.17 g/mol |
IUPAC-Name |
sodium;hydroxy-[hydroxy(oxo)silyl]oxy-oxosilane |
InChI |
InChI=1S/Na.H2O5Si2/c;1-6(2)5-7(3)4/h;1,3H/q+1; |
InChI-Schlüssel |
JPZUANBEGPZLMP-UHFFFAOYSA-N |
Kanonische SMILES |
O[Si](=O)O[Si](=O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


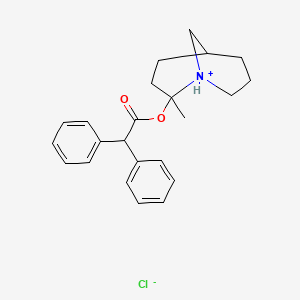
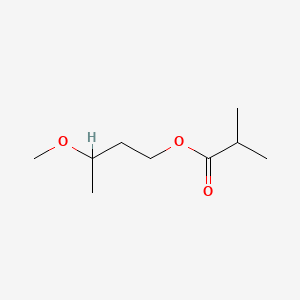
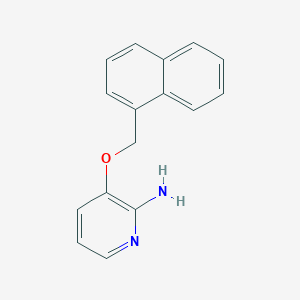
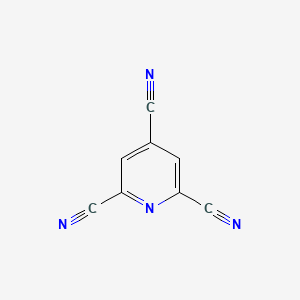


![(1R,2R)-(-)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane](/img/structure/B13760497.png)

